molecular formula C11H18N2O5 B2796307 Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate CAS No. 2229668-47-5

Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate

Cat. No.: B2796307
CAS No.: 2229668-47-5
M. Wt: 258.274
InChI Key: UJIRMOLYMVDCQD-SNAWJCMRSA-N
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Description

Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is a chiral morpholine derivative designed for advanced organic synthesis and drug discovery research. This compound serves as a versatile synthetic intermediate; its nitroethenyl group is a reactive handle for further transformations, such as nucleophilic additions or cyclizations, enabling the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is a critical feature, providing stability during synthetic sequences while being readily removable under mild acidic conditions to unveil the secondary amine for downstream functionalization. Researchers value this reagent in developing pharmacologically active molecules, particularly within central nervous system (CNS) drug discovery. Structural analogs of this compound, specifically other Boc-protected morpholines, have been identified as key intermediates in the synthesis of inhibitors for targets like glycine transporters (GlyT1) . Such inhibitors are being investigated for their potential in treating cognitive deficits associated with disorders including schizophrenia and Alzheimer's disease . The morpholine core is a privileged scaffold in medicinal chemistry, often contributing to favorable physicochemical properties and target binding. This product is intended for use by qualified laboratory personnel exclusively in a research setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(14)12-6-7-17-8-9(12)4-5-13(15)16/h4-5,9H,6-8H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRMOLYMVDCQD-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOCC1/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and nitroethenyl compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of nitroethenyl groups on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: It is also investigated for its antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroethenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can result in the inhibition or activation of specific pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of tert-butyl morpholine-4-carboxylates, which differ in substituents at the 3-position. Key analogs include:

Compound Name Substituent at 3-Position Key Functional Groups Reference
Tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate Ethoxy-oxoethyl Ester
Tert-butyl 3-(pyridin-2-ylmethyl)morpholine-4-carboxylate Pyridinylmethyl Heteroaromatic
Tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate Ethynyl-formyl Alkyne, Aldehyde
Tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate Hydroxyethyl Alcohol
Tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate Ethoxy-oxopropyl Ester
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate 1,2,4-Oxadiazole Heterocycle

Key Observations :

  • The nitroethenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic additions compared to esters (e.g., ethoxy-oxoethyl) or alcohols (e.g., hydroxyethyl) .

Physicochemical Properties

  • Solubility : The nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to esters or ethers, which are more lipophilic .
  • Thermal Stability : Nitro groups can decompose exothermically under heat, whereas esters (e.g., ethoxy-oxoethyl) and alcohols (e.g., hydroxyethyl) exhibit higher thermal stability .
  • Spectroscopic Data :
    • NMR : The nitroethenyl group would show distinct deshielding in $^1$H NMR (~6.5–7.5 ppm for vinyl protons) and $^{13}$C NMR (~120–140 ppm for nitroalkene carbons), differing from ester carbonyls (~165–175 ppm) or pyridine aromatic signals .

Biological Activity

Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H18N2O5
  • Molecular Weight : 258.27 g/mol
  • CAS Number : 2229668-47-5

The compound features a morpholine ring, a nitroethenyl group, and a tert-butyl ester, contributing to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with tert-butyl esters and nitroethenyl compounds. Common solvents include dichloromethane or ethanol, often facilitated by catalysts such as palladium or copper salts. The process can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit substantial antimicrobial activity. For instance, studies have shown that similar nitro-containing compounds can inhibit the growth of various bacterial strains. The mechanism often involves the formation of reactive intermediates that disrupt cellular processes .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. The nitroethenyl group is believed to play a crucial role in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of electrophilic species that modify biological macromolecules such as proteins and nucleic acids. This interaction can result in the inhibition or activation of various signaling pathways, contributing to its biological effects .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria,
AnticancerInduction of apoptosis in various cancer cell lines,
Mechanism of ActionFormation of reactive intermediates affecting cellular pathways,

Case Study: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving ROS generation and DNA damage being elucidated through further biochemical assays .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from morpholine derivatives. A key step is the introduction of the nitroethenyl group via a Michael addition or nitro-aldol reaction. For example, tert-butyl-protected morpholine intermediates (e.g., tert-butyl 3-cyclopropylmorpholine-4-carboxylate) are functionalized using nitroethylene equivalents under controlled pH and temperature to preserve stereochemistry . Reactions often employ inert atmospheres (N₂/Ar) and catalysts like triethylamine to optimize yields (42–69% range reported for analogous compounds) .

Q. How is the stereochemical integrity of the (E)-2-nitroethenyl group maintained during synthesis?

  • Methodological Answer : The (E)-configuration is stabilized by steric hindrance from the tert-butyl group and reaction conditions (e.g., low temperature, polar aprotic solvents like DCM). Monitoring via 1H^1H-NMR (e.g., coupling constants JH,HJ_{H,H}) and NOESY confirms the absence of isomerization. For related nitroethenyl compounds, J1216HzJ \approx 12–16 \, \text{Hz} for trans-vinylic protons is diagnostic .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^13C-NMR identify substituents (e.g., tert-butyl δ ~1.4 ppm; nitroethenyl δ ~6.5–7.5 ppm). 31P^{31}P-NMR is irrelevant here but used in phosphonate analogs .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. for C₁₁H₁₈N₂O₅: 282.12 g/mol). ESI-MS in positive ion mode typically shows [M+H]⁺ or [M+Na]⁺ .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Advanced Research Questions

Q. How does the nitroethenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the ethenyl moiety for conjugate additions. For example:

  • Nucleophilic attack : Amines or thiols add to the β-position, forming substituted derivatives.
  • Electrophilic substitution : The morpholine ring’s nitrogen may participate in alkylation, but steric hindrance from the tert-butyl group limits reactivity. Computational studies (DFT) predict regioselectivity .
    • Contradiction Note : Conflicting reports exist on nitro group reduction (e.g., catalytic hydrogenation vs. Zn/HCl). Stability under H₂ varies with catalyst choice (Pd/C vs. Raney Ni) .

Q. What strategies resolve discrepancies in reported synthetic yields for tert-butyl morpholine derivatives?

  • Methodological Answer :

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, moisture control). For example, tert-butyl esters hydrolyze under acidic conditions, necessitating anhydrous solvents .
  • Byproduct analysis : LC-MS or TLC identifies side products (e.g., elimination from nitroethenyl to nitrile).
  • Statistical optimization : Design of Experiments (DoE) models variables (temperature, stoichiometry) to maximize yield .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate binding to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The morpholine ring’s oxygen may form hydrogen bonds, while the nitroethenyl group contributes to π-stacking .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP ≈ 2.1 for analogs) and toxicity via QSAR models. The tert-butyl group enhances metabolic stability but may reduce solubility .

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